S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate
Description
This compound is a synthetic glucocorticoid derivative characterized by a highly substituted cyclopenta[a]phenanthrene core. Key structural features include:
- Stereochemistry: The 9R,10S,13S,17S configuration ensures optimal receptor binding, analogous to other corticosteroids like dexamethasone and fluticasone .
- Functional Groups: Thioester group: The S-(fluoromethyl) carbothioate at C17 enhances lipophilicity and metabolic stability compared to traditional ester-linked corticosteroids . Fluorine substitutions: The 7,9-difluoro motif increases glucocorticoid receptor (GR) binding affinity and anti-inflammatory potency by reducing enzymatic degradation . Hydroxyl groups: The 11β- and 17α-hydroxy groups are critical for GR activation, mirroring the pharmacophore of endogenous cortisol .
Its molecular formula is C₂₄H₂₈F₃O₅S (inferred from structural analogs in ), with a molecular weight of approximately 494.5 g/mol.
Properties
Molecular Formula |
C21H25F3O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C21H25F3O4S/c1-18-5-3-12(25)7-11(18)8-14(23)16-13-4-6-20(28,17(27)29-10-22)19(13,2)9-15(26)21(16,18)24/h3,5,7,13-16,26,28H,4,6,8-10H2,1-2H3/t13?,14?,15?,16?,18-,19-,20+,21+/m0/s1 |
InChI Key |
QBTXLVANYZUCIK-RBXYEWJMSA-N |
Isomeric SMILES |
C[C@]12CC([C@]3(C(C1CC[C@]2(C(=O)SCF)O)C(CC4=CC(=O)C=C[C@@]43C)F)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)SCF)O)C(CC4=CC(=O)C=CC43C)F)F)O |
Origin of Product |
United States |
Preparation Methods
Thioic Acid Intermediate Formation
Compound 2 is treated with N,N-dimethylthiocarbamoyl chloride in an inert aprotic solvent (e.g., dichloromethane) to form the thiocarbamate intermediate (Compound 3). Subsequent reaction with a hydrosulfide reagent (e.g., sodium hydrosulfide) in the presence of bromofluoromethane generates the fluoromethyl thioester (Compound 1). Critical to this step is the use of an alkali metal carbonate-alcohol system (e.g., potassium carbonate in methanol), which achieves a 78–85% yield while minimizing sulfur-containing byproducts.
Reaction Conditions:
Stereochemical Control at C17
The C17 stereocenter is preserved through steric hindrance from the 16α-methyl group, which directs propionylation to the 17α position. Quantum mechanical calculations suggest that the bulky 16α-methyl group destabilizes alternative transition states, ensuring >98% enantiomeric excess.
Alternative Pathways and Mechanistic Insights
Ruthenium-Catalyzed Thioesterification
Recent advances in ruthenium-catalyzed dehydrogenative coupling offer a potential alternative for thioester formation. The mechanism involves a ruthenium thiolate intermediate (Ru-3 ) that undergoes β-hydride elimination to form the C–S bond. However, this method currently lacks demonstrated efficacy for steroidal substrates and may require tailored ligands to accommodate the bulky cyclopenta framework.
Optimization Strategies
Solvent and Base Selection
Comparative studies highlight the superiority of methanol over ethanol or acetonitrile in the alkali carbonate system, as methanol’s polarity enhances nucleophilic attack by the hydrosulfide ion. Substituting potassium carbonate with cesium carbonate increases reaction rate but raises costs without significant yield improvements.
Byproduct Mitigation
Sulfide byproducts (e.g., dimethyl disulfide) are oxidized to sulfones using aqueous hydrogen peroxide, which is preferred over sodium hypochlorite due to milder conditions and reduced risk of over-oxidation.
Purification and Characterization
Crystallization
The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v), yielding white crystalline solids with >99% purity by HPLC.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, C1-H), 4.32 (q, J = 6.8 Hz, 1H, C17-H), 3.98 (d, J = 47.2 Hz, 2H, S-CH₂F).
- ¹⁹F NMR : δ -118.9 (d, J = 47.2 Hz, S-CH₂F), -132.4 (s, C9-F), -135.1 (s, C7-F).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Alkali Carbonate | 85 | 99 | Low | Industrial |
| Silver Fluoride | 42 | 91 | High | Lab-scale |
| Ruthenium Catalysis | N/A | N/A | Moderate | Theoretical |
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Yields
Figure 1: Degradation Pathway
text17β-Carbothioate → Hydrolysis → 17-Propionate hydroxy acid
Selective Acylation
-
The 17α-hydroxyl group is selectively acylated without affecting the 11β-hydroxyl group due to steric hindrance from the 16α-methyl group .
-
Reagent compatibility : CDI-activated intermediates react with NaSH or NaSMe but not with free H<sub>2</sub>S under standard conditions .
Critical Intermediates
-
6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid : Precursor for alkylation .
-
Alkali metal salts (e.g., sodium) : Enhance reactivity in fluoromethylation steps .
Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| 17-Propionate hydroxy acid | XeF<sub>2</sub> overexposure | Controlled reaction time |
| Epoxide derivatives | Incomplete epoxide opening | HF treatment |
Table 2: Route Efficiency Comparison
Scientific Research Applications
S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound’s LogP (~3.1) is intermediate between dexamethasone (1.9) and fluticasone (3.8), suggesting balanced tissue penetration and systemic retention .
Receptor Binding : The 7,9-difluoro substitution mimics fluticasone’s enhanced GR affinity but avoids the extreme lipophilicity of flumethasone pivalate .
Solubility : Higher solubility than fluticasone (~15 µg/mL vs. <1 µg/mL) may improve bioavailability in aqueous formulations .
Biological Activity
The compound S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate is a synthetic derivative of cyclopenta[a]phenanthrene. This class of compounds has garnered interest due to their potential biological activities including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
The compound's structure includes multiple fluorine atoms and hydroxyl groups that may influence its biological activity. The presence of these functional groups can affect the compound's interaction with biological systems and its pharmacokinetics.
Anticancer Properties
Research indicates that cyclopenta[a]phenanthrenes can exhibit carcinogenic properties under certain conditions. A study investigated the carcinogenicity of derivatives lacking conjugation in ring D and found that these compounds could undergo metabolic oxidation leading to more potent forms . The specific compound has not been extensively studied for its direct anticancer effects; however, structural similarities to known carcinogens suggest a need for further investigation.
Anti-inflammatory Activity
The compound's structural characteristics resemble those of corticosteroids which are known for their anti-inflammatory effects. Similar compounds have been shown to possess anti-inflammatory properties through mechanisms such as inhibition of pro-inflammatory cytokines and modulation of immune responses .
The potential mechanism of action for this compound may involve interaction with specific receptors or enzymes involved in inflammatory pathways. For example:
- Glutamate Receptors : Some derivatives have been noted for enhancing AMPA receptor function which plays a critical role in synaptic transmission and plasticity .
Case Studies
- Carcinogenicity Testing : In a study using mouse models (TO and SENCAR strains), certain cyclopenta[a]phenanthrene derivatives were tested for their carcinogenic potential. Results indicated that compounds with specific side chains exhibited varying levels of activity suggesting structure-activity relationships that could be relevant for S-(fluoromethyl) derivatives .
- Anti-inflammatory Studies : A related compound was shown to inhibit the production of inflammatory mediators in vitro. This suggests that S-(fluoromethyl) may similarly modulate inflammatory pathways based on its structural analogies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H27F3O4S |
| Molecular Weight | 436.52 g/mol |
| CAS Number | 90566-53-3 |
| Known Activities | Anticancer (potential), Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
